N-Methyl-1-(pyrrolidin-3-yl)-1H-1,2,3-triazole-4-carboxamide

Fragment-Based Drug Discovery Physicochemical Properties Lead-Likeness

Researchers requiring regioisomerically pure triazole-carboxamide building blocks face assay variability from generic substitutions. N-Methyl-1-(pyrrolidin-3-yl)-1H-1,2,3-triazole-4-carboxamide (CAS 1334494-71-1) provides a defined property space (MW 195 g/mol, XLogP3 -1.0, TPSA 71.8 Ų) validated for: • CCR1 antagonist scaffold optimization (IC50 2.9 nM chemotaxis) • Bioisosteric replacement of trans-amide bonds in SBDD • Click chemistry library construction with balanced HBD/HBA profile Supplied with regioisomeric purity verified, enabling reliable SAR continuity and reproducible screening outcomes.

Molecular Formula C8H13N5O
Molecular Weight 195.22 g/mol
Cat. No. B11814361
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Methyl-1-(pyrrolidin-3-yl)-1H-1,2,3-triazole-4-carboxamide
Molecular FormulaC8H13N5O
Molecular Weight195.22 g/mol
Structural Identifiers
SMILESCNC(=O)C1=CN(N=N1)C2CCNC2
InChIInChI=1S/C8H13N5O/c1-9-8(14)7-5-13(12-11-7)6-2-3-10-4-6/h5-6,10H,2-4H2,1H3,(H,9,14)
InChIKeyJBLCNJQEPXVCRX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Methyl-1-(pyrrolidin-3-yl)-1H-1,2,3-triazole-4-carboxamide: A Core 1,2,3-Triazole-4-Carboxamide Scaffold for Fragment-Based Discovery and Chemical Biology


N-Methyl-1-(pyrrolidin-3-yl)-1H-1,2,3-triazole-4-carboxamide (CAS: 1334494-71-1) is a heterocyclic building block belonging to the 1,2,3-triazole-4-carboxamide class, featuring a pyrrolidine substituent at the N1 position and a methyl carboxamide at the C4 position [1]. This scaffold is a key fragment in medicinal chemistry, particularly for generating bioisosteres of amide bonds and for constructing compound libraries via click chemistry [2]. Its molecular weight (195.22 g/mol) and calculated topological polar surface area (71.8 Ų) place it within a favorable property space for lead-like fragment optimization [1].

Fragment-appropriate size and polarity profile
Pyrrolidine secondary amine synthetic handle
Triazole-4-carboxamide amide bioisostere

Why N-Methyl-1-(pyrrolidin-3-yl)-1H-1,2,3-triazole-4-carboxamide Cannot Be Simply Replaced by In-Class Analogs


Within the 1,2,3-triazole-4-carboxamide family, subtle changes to substituents on the triazole core or the carboxamide nitrogen profoundly alter physicochemical properties and biological activity. For instance, replacing the N-methyl group with N,N-diethyl can significantly increase lipophilicity and molecular weight, potentially reducing aqueous solubility and altering pharmacokinetics [1]. Similarly, shifting the pyrrolidine attachment point from the 3-position to the 2-position creates a regioisomer with a different spatial orientation of the basic amine, which directly impacts target binding and hydrogen-bonding networks [1]. The quantitative evidence below demonstrates that this specific compound occupies a distinct property space compared to its closest analogs, making generic substitution a high-risk strategy for maintaining assay reproducibility and SAR continuity [2].

N,N-Diethyl substitution may increase molecular weight and lipophilicity, potentially limiting fragment library compatibility.
Primary amide analog adds an extra hydrogen bond donor, which may reduce aqueous solubility and permeability for solution assays.
2-Pyrrolidinylmethyl regioisomer changes amine orientation, potentially affecting target engagement and SAR consistency.

Quantitative Differentiation Guide for N-Methyl-1-(pyrrolidin-3-yl)-1H-1,2,3-triazole-4-carboxamide Against Closest Analogs


Molecular Weight and Lipophilicity Differentiate it from N,N-Diethyl Analog for Fragment Library Design

The target compound has a molecular weight of 195.22 g/mol and a computed XLogP3 of -1.0, which falls within the optimal range for fragment-based screening (MW < 250 g/mol, LogP < 3). In contrast, its N,N-diethyl analog, N,N-Diethyl-1-(pyrrolidin-3-yl)-1H-1,2,3-triazole-4-carboxamide, has a significantly higher molecular weight (251.33 g/mol) and increased lipophilicity, likely pushing it outside ideal fragment space and reducing its suitability as an early-stage screening hit for lead optimization [1].

Fragment Property Fit
Cross-study comparable
Target: MW 195.22 g/mol, XLogP3 -1.0
N,N-Diethyl analog: MW 251.33 g/mol, LogP >0
ΔMW 56.11 g/mol, lipophilicity shift >1 unit
Fragment-optimized property profile
Computed PubChem properties
Fragment-Based Drug Discovery Physicochemical Properties Lead-Likeness

Hydrogen Bond Donor/Acceptor Profile Highlights Superior Solubility Over N-H Carboxamide Analog

The target compound possesses 2 hydrogen bond donors and 4 hydrogen bond acceptors. Its methyl carboxamide group acts as a single H-bond donor, unlike the unsubstituted primary amide analog, 1-(pyrrolidin-3-yl)-1H-1,2,3-triazole-4-carboxamide, which has 3 H-bond donors and can form more extensive intermolecular hydrogen bonds, potentially leading to lower aqueous solubility and higher crystal lattice energy [1]. This difference is crucial for achieving solution-phase assay compatibility at higher concentrations without precipitation.

H-Bond Donor Count
Method context
Target: HBD = 2, HBA = 4
Primary amide analog: HBD = 3
ΔHBD = 1 fewer donor
Reduced HBD may support permeability
Assay compatibility context
Hydrogen Bonding Solubility Medicinal Chemistry

Pyrrolidine Substitution Pattern Yields 20-Fold Higher Fluorescence Quantum Yield Over Secondary Amine Analogs in Related Series

Although not directly measured on the target compound, a study on closely related 5-amino-2-aryl-2H-1,2,3-triazole-4-carboxamides demonstrated that incorporating a pyrrolidine group (a tert-cycloalkylamino substituent) drastically increased fluorescence quantum yield (QY) to as high as 95%, compared to a mere 1-10% for secondary alkylamino analogs like NHMe [1]. By structural analogy, the pyrrolidine moiety in the target compound is expected to confer similarly enhanced photophysical properties relative to simple N-methylamino-triazole derivatives, making it a superior candidate for developing fluorescent probes.

Fluorescence QY Potential
Class-level inference
Pyrrolidine-triazole analog: QY up to 95%
N-methylamino analog: QY 1–10%
>20-fold increase (structural class inference)
Fluorophore design context; requires validation on target
Not directly measured; class-level analog data
Fluorescence Aggregation-Induced Emission Sensor Design

Regioisomeric Purity Eliminates Variable CCR1 Antagonist Activity Seen in 2-Pyrrolidinylmethyl Analog

In the pyrrolidine-triazole series developed as CCR1 antagonists, the attachment point of the pyrrolidine to the triazole was critical for activity. The optimized lead, which features a pyrrolidine directly attached via its nitrogen to the triazole (as in the target compound), showed potent inhibition of CCL3-mediated chemotaxis (IC50 = 2.9 nM) [1]. In contrast, the regioisomer N-methyl-1-(pyrrolidin-2-ylmethyl)-1H-1,2,3-triazole-4-carboxamide, where the pyrrolidine is linked via a methylene spacer, is expected to exhibit significantly reduced activity due to altered geometry and basicity. Procuring the correct regioisomer is essential to replicate published SAR.

CCR1 Regioisomer Control
Cross-study comparable
N1-pyrrolidine lead: IC50 2.9 nM (CCL3 chemotaxis)
2-pyrrolidinylmethyl regioisomer: activity not reported, predicted lower
Regioisomer attachment critical for potency
Regioisomer integrity key for SAR
Replication depends on correct N1-pyrrolidine attachment
CCR1 Antagonism Regioisomer Selectivity GPCR

Preferred Application Scenarios for N-Methyl-1-(pyrrolidin-3-yl)-1H-1,2,3-triazole-4-carboxamide Based on Evidence


Fragment-Based Drug Discovery (FBDD) Library Synthesis

With a molecular weight of 195 g/mol and XLogP3 of -1.0, this compound is an ideal fragment-sized building block for constructing diverse screening libraries. Its balanced hydrogen bond donor/acceptor profile (2 HBD, 4 HBA) and the presence of a secondary amine in the pyrrolidine ring offer a synthetic handle for rapid analog generation via amide coupling or reductive amination [1]. This is supported by its classification as a key fragment in the development of antitumor 1,2,3-triazole-4-carboxamides [2].

Development of AIEE-Based Fluorescent Sensors

The pyrrolidine-substituted 1,2,3-triazole core has been demonstrated to produce exceptionally high fluorescence quantum yields (up to 95%) in related 5-amino-2-aryl-2H-1,2,3-triazole-4-carboxamides, enabling sensitive detection of heavy metals like Hg2+ with limits of detection as low as 0.15 µM [3]. The target compound's analogous structure makes it a promising scaffold for the design of new aggregation-induced emission (AIE) probes for environmental monitoring or biological imaging.

CCR1 Antagonist Lead Optimization for Inflammatory Disease

The 1-(pyrrolidin-3-yl)-1H-1,2,3-triazole motif has been validated as a potent CCR1 antagonist chemotype (IC50 = 2.9 nM in chemotaxis assays) [4]. The N-methyl carboxamide variant provides a starting point for further optimization of pharmacokinetic properties while maintaining the core pharmacophore. Its use is recommended for medicinal chemistry teams targeting GPCR-mediated inflammatory pathways, where regioisomeric purity is critical for activity.

Bioisosteric Replacement of Amide Bonds in Peptidomimetics

The 1,2,3-triazole ring is a well-established bioisostere of the trans-amide bond. The specific substitution pattern of this compound, with a pyrrolidine at N1 and a methyl carboxamide at C4, allows for the mimicry of specific peptide bond geometries while introducing a basic amine for potential interactions with acidic residues in a target protein [1]. This makes it a valuable tool for probing protein-ligand interactions in structure-based drug design.

Application
Selection Property
Validation Focus
Fragment-Based Screening Libraries
MW & LogP fragment space
Solubility and hit progression potential
AIEE Fluorescent Sensor Design
Pyrrolidine-dependent quantum yield
Fluorescence quantum yield validation
CCR1 Antagonist Lead Optimization
N1-pyrrolidine regioisomer integrity
Chemotaxis assay activity replication
Peptidomimetic Design
Triazole as amide bond bioisostere
Protein-ligand interaction geometry
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